9H-Purin-2-amine, 6-chloro-9-beta-D-ribofuranosyl-
9H-Purin-2-amine, 6-chloro-9-beta-D-ribofuranosyl-
Brand Name:
Vulcanchem
CAS No.:
2004-07-1
VCID:
VC0013967
InChI:
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
SMILES:
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N
Molecular Formula:
C₁₀H₁₂ClN₅O₄
Molecular Weight:
301.69 g/mol
9H-Purin-2-amine, 6-chloro-9-beta-D-ribofuranosyl-
CAS No.: 2004-07-1
Reference Standards
VCID: VC0013967
Molecular Formula: C₁₀H₁₂ClN₅O₄
Molecular Weight: 301.69 g/mol
CAS No. | 2004-07-1 |
---|---|
Product Name | 9H-Purin-2-amine, 6-chloro-9-beta-D-ribofuranosyl- |
Molecular Formula | C₁₀H₁₂ClN₅O₄ |
Molecular Weight | 301.69 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
Standard InChIKey | TXWHPSZYRUHEGT-UUOKFMHZSA-N |
Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)N |
SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N |
Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N |
Appearance | Powder |
Synonyms | 6-Chloro-9-β-D-ribofuranosyl-9H-purin-2-amine; 2-Amino-6-chloropurine Ribonucleoside; 2-Amino-6-chloropurine Riboside; 6-Chloroguanosine; NSC 44586; |
PubChem Compound | 102197 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume